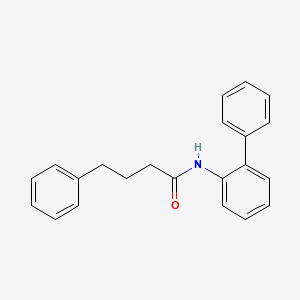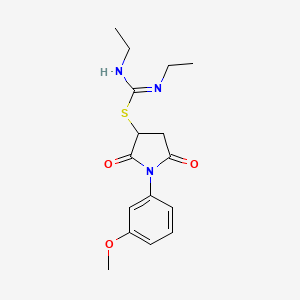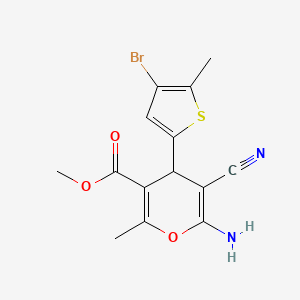
N-2-biphenylyl-4-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-biphenylyl-4-phenylbutanamide, also known as BPB, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). BPB has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has been extensively studied for its potential use in the treatment of various inflammatory diseases.
Mecanismo De Acción
N-2-biphenylyl-4-phenylbutanamide exerts its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in the inflammatory response. By inhibiting COX activity, N-2-biphenylyl-4-phenylbutanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-phenylbutanamide has been found to exhibit a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-2-biphenylyl-4-phenylbutanamide has also been shown to reduce the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in the recruitment of immune cells to sites of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-biphenylyl-4-phenylbutanamide has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other NSAIDs. N-2-biphenylyl-4-phenylbutanamide has also been found to exhibit fewer side effects compared to other NSAIDs. However, N-2-biphenylyl-4-phenylbutanamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. N-2-biphenylyl-4-phenylbutanamide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-2-biphenylyl-4-phenylbutanamide. One area of interest is the development of new formulations of N-2-biphenylyl-4-phenylbutanamide that improve its solubility and bioavailability. Another area of interest is the investigation of N-2-biphenylyl-4-phenylbutanamide's potential use in the treatment of cancer. N-2-biphenylyl-4-phenylbutanamide has been found to exhibit anti-tumor activity in several preclinical studies, and further research is needed to determine its potential as a cancer therapy. Additionally, the development of new derivatives of N-2-biphenylyl-4-phenylbutanamide may lead to the discovery of more potent and selective COX inhibitors.
Métodos De Síntesis
N-2-biphenylyl-4-phenylbutanamide can be synthesized through a multistep reaction process. The first step involves the condensation of 2-bromobiphenyl with phenylacetic acid to form 2-biphenylyl-2-phenylacetic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 4-aminobutanoic acid to yield N-2-biphenylyl-4-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-2-biphenylyl-4-phenylbutanamide has been extensively studied for its potential use in the treatment of various inflammatory diseases such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has been found to exhibit potent anti-inflammatory and analgesic properties. N-2-biphenylyl-4-phenylbutanamide has also been investigated for its potential use in the treatment of cancer.
Propiedades
IUPAC Name |
4-phenyl-N-(2-phenylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO/c24-22(17-9-12-18-10-3-1-4-11-18)23-21-16-8-7-15-20(21)19-13-5-2-6-14-19/h1-8,10-11,13-16H,9,12,17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXRXLXKSZJRUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6635205 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-3,5-dimethyl-1H-pyrrol-2-yl]ethanone](/img/structure/B4890629.png)
![2-benzyl-4-[(dimethylamino)methyl]-1-benzofuran-5-ol hydrochloride](/img/structure/B4890636.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)

![4-(2-oxo-1-piperidinyl)-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4890664.png)
![1-phenyl-4-{1-[2-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B4890671.png)
![3-cyclohexyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890678.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890683.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4890693.png)
![2-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4890694.png)
![2-{5-[4-(allyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4890708.png)
![3-[2-(4-methylphenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4890725.png)

amino]benzamide](/img/structure/B4890727.png)